molecular formula C9H6F4O2 B3269070 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde CAS No. 502486-73-9

3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No.: B3269070
CAS No.: 502486-73-9
M. Wt: 222.14 g/mol
InChI Key: KEWFAWZOPQSONO-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde (CAS: 502486-73-9) is a fluorinated aromatic aldehyde characterized by a fluorine atom at the 3-position and a trifluoroethoxy group (-OCH₂CF₃) at the 4-position of the benzaldehyde core. Its structure combines electron-withdrawing groups (fluorine and trifluoroethoxy), which enhance electrophilicity at the aldehyde group, making it reactive in condensation reactions .

Properties

IUPAC Name

3-fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-7-3-6(4-14)1-2-8(7)15-5-9(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWFAWZOPQSONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. The industrial synthesis may also incorporate advanced purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro and trifluoroethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid.

    Reduction: 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H6F4O2
  • Molecular Weight : 232.16 g/mol
  • Solubility : Soluble in organic solvents
  • Lipophilicity : High due to the trifluoroethoxy group

The compound is characterized by a benzaldehyde group substituted with a fluoro group at the third position and a trifluoroethoxy group at the fourth position. This unique structure imparts distinct chemical properties that enhance its reactivity and potential for biological interactions.

Chemistry

3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups enable various chemical reactions, including nucleophilic substitutions and coupling reactions.

Biology

In biological research, this compound is utilized to study enzyme interactions and as a probe in biochemical assays. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic molecules, making them more effective in biological contexts.

Medicine

The compound is being investigated for potential pharmaceutical applications, particularly in drug development. Its structural features may contribute to enhanced binding affinity to biological targets, which is crucial for therapeutic efficacy.

Industry

In industrial applications, it is used in the production of specialty chemicals and materials. The compound's unique properties make it valuable in agrochemical formulations and other chemical manufacturing processes.

Enzyme Inhibition

Fluorinated compounds are known to act as effective inhibitors for certain enzymes. For instance, studies indicate that incorporating fluorine can enhance binding affinity to cyclooxygenase (COX) enzymes, suggesting potential applications in anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde involves its interaction with specific molecular targets. The fluoro and trifluoroethoxy groups can influence the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent pattern on the benzaldehyde core significantly influences electronic properties, steric effects, and biological activity. Key analogues include:

Compound Name Substituents Molecular Formula CAS Number Key Features
3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde 3-F, 4-OCH₂CF₃ C₉H₆F₄O₂ 502486-73-9 High electrophilicity due to dual electron-withdrawing groups
4-(2,2,2-Trifluoroethoxy)benzaldehyde 4-OCH₂CF₃ C₉H₇F₃O₂ 76579-46-9 Lacks 3-F; reduced steric hindrance and lower electrophilicity
3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde 3-OCH₃, 4-OCH₂CF₃ C₁₀H₉F₃O₃ - Methoxy group increases electron density, altering reactivity
4-Hydroxy-3-(2,2,2-trifluoroethoxy)benzaldehyde 3-OCH₂CF₃, 4-OH C₉H₇F₃O₃ - Hydroxyl group enhances solubility and hydrogen-bonding capacity
2-Trifluoromethoxy-4-methoxybenzaldehyde 2-OCF₃, 4-OCH₃ C₉H₇F₃O₃ - Trifluoromethoxy is less bulky but similarly electron-withdrawing

Key Observations :

  • The 3-fluoro substituent in the target compound increases electrophilicity compared to non-fluorinated analogues like 4-(2,2,2-trifluoroethoxy)benzaldehyde, enhancing its reactivity in nucleophilic additions .
  • Trifluoroethoxy vs.

Physicochemical Properties

  • Lipophilicity : The trifluoroethoxy group increases logP compared to methoxy or hydroxy analogues, improving membrane permeability .
  • Solubility : Hydroxy-substituted derivatives (e.g., 4-hydroxy-3-(trifluoroethoxy)benzaldehyde) exhibit higher aqueous solubility due to hydrogen bonding .

Biological Activity

3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in organic molecules often enhances their lipophilicity, metabolic stability, and binding affinity to biological targets. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzaldehyde moiety substituted with a fluorine atom and a trifluoroethoxy group. The molecular formula is C10H8F4OC_10H_8F_4O, and its structure can be represented as follows:

C6H4(CHO)(CF3O)F\text{C}_6H_4(\text{CHO})(\text{CF}_3\text{O})\text{F}

Physical Properties

PropertyValue
Molecular Weight232.16 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LipophilicityHigh due to trifluoroethoxy group

The biological activity of this compound can be attributed to its interaction with various biomolecular targets. The trifluoroethoxy group increases the compound's lipophilicity, facilitating its penetration through cell membranes. The aldehyde functional group can engage in nucleophilic reactions with amino acids in proteins, potentially altering their function.

Therapeutic Applications

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activities. For instance, the incorporation of trifluoromethyl groups has been shown to improve the potency of drugs targeting serotonin receptors and enzymes involved in metabolic pathways .

Case Studies

  • Antimicrobial Activity : A study investigated the antibacterial properties of fluorinated benzaldehydes. Results indicated that compounds with similar structures exhibited significant inhibition against various bacterial strains. While specific data for this compound is limited, related compounds showed promising results .
  • Enzyme Inhibition : Research has demonstrated that fluorinated compounds can act as effective inhibitors for certain enzymes. For example, studies have shown that the introduction of fluorine increases binding affinity to targets such as cyclooxygenase (COX) enzymes . This suggests potential applications for this compound in anti-inflammatory therapies.

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological Activity
3-Fluoro-4-methoxybenzaldehydeModerate antibacterial activity
3-Fluoro-4-(trifluoromethyl)benzaldehydeStrong enzyme inhibition
3-Fluoro-4-(2-fluorophenoxy)benzaldehydeModerate anti-inflammatory effects

Synthesis and Characterization

The synthesis of this compound typically involves electrophilic aromatic substitution or nucleophilic substitution methods. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Pharmacokinetics

The pharmacokinetic profile of similar fluorinated compounds suggests enhanced bioavailability due to improved solubility and membrane permeability. However, specific studies on the pharmacokinetics of this compound are necessary to fully understand its behavior in biological systems.

Q & A

Basic: What are the recommended synthetic routes for 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde?

The synthesis typically involves functionalizing benzaldehyde derivatives with fluorine and trifluoroethoxy groups. A general method includes:

  • Step 1 : Reacting 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes in absolute ethanol under reflux with glacial acetic acid as a catalyst .
  • Step 2 : Introducing the trifluoroethoxy group via nucleophilic substitution or etherification using trifluoroethanol and a base (e.g., NaH) in anhydrous solvents like DMF .
  • Purification : Post-reaction, solvent evaporation under reduced pressure and recrystallization or column chromatography are recommended for isolating the pure product.

Basic: What analytical methods are critical for characterizing this compound?

Characterization requires a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR to confirm substituent positions and purity. For example, the aldehyde proton typically appears at δ 9.8–10.2 ppm in 1H^{1}\text{H}-NMR .
  • HRMS : High-resolution mass spectrometry to verify molecular weight (calculated for C9H6F4O2\text{C}_9\text{H}_6\text{F}_4\text{O}_2: ~222.04 g/mol).
  • FTIR : Peaks at ~1700 cm1^{-1} (C=O stretch) and 1100–1200 cm1^{-1} (C-F and C-O-C stretches) .

Advanced: How can reaction conditions be optimized for introducing the trifluoroethoxy group regioselectively?

Regioselectivity depends on:

  • Substrate Design : Pre-functionalizing the benzaldehyde core with electron-withdrawing groups (e.g., fluorine) to direct substitution to the para position .
  • Catalysts : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic attack by trifluoroethoxide ions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve reactivity, while temperatures of 80–100°C accelerate substitution without side reactions .

Advanced: What challenges arise in achieving regioselective substitution on the benzaldehyde core?

Key challenges include:

  • Competing Reactions : Fluorine’s ortho/para-directing nature may lead to mixed products. For example, bromination of 5-(2,2,2-trifluoroethoxy)benzaldehyde results in 2-bromo derivatives due to steric and electronic effects .
  • Steric Hindrance : Bulky trifluoroethoxy groups can impede substitution at adjacent positions. Computational modeling (e.g., DFT) helps predict reactive sites .

Advanced: How does the fluorine substitution pattern influence biological activity in pharmacological studies?

  • Metabolic Stability : Fluorine reduces metabolic degradation by blocking cytochrome P450 oxidation sites .
  • Binding Affinity : The electron-withdrawing effect of fluorine enhances interactions with enzyme active sites (e.g., kinase inhibitors). For instance, trifluoroethoxy groups improve solubility and target engagement in boronic acid-based therapeutics .

Basic: What are the solubility and stability profiles of this compound in common solvents?

  • Solubility : Highly soluble in DMSO, DMF, and dichloromethane; moderate in ethanol. The trifluoroethoxy group enhances lipophilicity, reducing aqueous solubility .
  • Stability : Stable under inert atmospheres (N2_2/Ar) at −20°C. The aldehyde group is prone to oxidation; storage with molecular sieves or stabilizers (e.g., BHT) is advised .

Advanced: What is its reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Activation : Fluorine and the aldehyde group activate the ring for NAS. For example, bromination with N-bromosuccinimide (NBS) occurs preferentially at the 2-position due to fluorine’s directing effects .
  • Limitations : Steric hindrance from the trifluoroethoxy group may slow reaction rates. Kinetic studies using HPLC or GC-MS are recommended to monitor progress .

Advanced: How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

  • Precursor Role : The aldehyde can be converted to a boronic acid derivative for cross-coupling. For example, 3-fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid couples with aryl halides to form biaryl structures .
  • Catalytic Systems : Pd(PPh3_3)4_4 or PdCl2_2(dppf) with K2_2CO3_3 in THF/water mixtures yield high coupling efficiency (70–90%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde
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3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde

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